molecular formula C13H14FN5 B099065 GUANIDINE, 1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-(p-FLUOROPHENYL)- CAS No. 16018-65-8

GUANIDINE, 1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-(p-FLUOROPHENYL)-

Cat. No.: B099065
CAS No.: 16018-65-8
M. Wt: 259.28 g/mol
InChI Key: HXOLTKGSYIFEBZ-UHFFFAOYSA-N
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Description

GUANIDINE, 1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-(p-FLUOROPHENYL)- is a useful research compound. Its molecular formula is C13H14FN5 and its molecular weight is 259.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality GUANIDINE, 1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-(p-FLUOROPHENYL)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GUANIDINE, 1-(4,6-DIMETHYL-2-PYRIMIDINYL)-3-(p-FLUOROPHENYL)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Guanidine derivatives demonstrate significant therapeutic potential across various diseases due to their biological activities. Sa̧czewski and Balewski (2009) discuss the pharmacological properties and therapeutic uses of guanidine compounds, highlighting their importance in designing drugs for CNS disorders, anti-inflammatory agents, chemotherapeutic agents, and more (Sa̧czewski & Balewski, 2009). Rauf, Imtiaz-ud-Din, and Badshah (2014) further emphasize the role of guanidine derivatives in medicinal chemistry, showcasing their potential as neurodegenerative therapeutic options, among other applications (Rauf, Imtiaz-ud-Din, & Badshah, 2014).

Antimicrobial and Antifungal Applications

Guanidine-containing compounds are noted for their antimicrobial and antifungal properties. Baugh (2022) reviews the literature on antifungal agents containing guanidine groups, detailing their efficacy against human-relevant fungal pathogens (Baugh, 2022).

Synthesis and Chemical Properties

The synthesis and modification of guanidine derivatives are crucial for exploring their therapeutic and biological activities. Rosales-Hernández et al. (2022) discuss synthetic procedures for 2-guanidinobenzazoles, highlighting their potential in medicinal chemistry (Rosales-Hernández et al., 2022).

Environmental and Safety Considerations

The environmental impact and safety of guanidine compounds are also of concern. Qu (2020) highlights the need for attention to lung damage caused by guanidine disinfectants, emphasizing the importance of understanding their health implications (Qu, 2020).

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(4-fluorophenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H3,15,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXOLTKGSYIFEBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166823
Record name Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16018-65-8
Record name Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-fluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016018658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanidine, 1-(4,6-dimethyl-2-pyrimidinyl)-3-(p-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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